molecular formula C20H19BrN4OS B2951600 N-(3-bromophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251673-95-6

N-(3-bromophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2951600
CAS No.: 1251673-95-6
M. Wt: 443.36
InChI Key: VJMKJEIAIMVLGV-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a synthetic chemical compound of high interest in medicinal chemistry and early-stage drug discovery research. This molecule features a complex 1,8-naphthyridine core, a privileged scaffold known for its diverse biological activities . The structure is further functionalized with a 3-bromophenylamine group and a thiomorpholine-carbonyl moiety, which are significant in the design of pharmacologically active molecules . The presence of these substructures makes the compound a valuable intermediate or scaffold for researchers exploring new ligands for various biological targets. Researchers utilize such compounds in high-throughput screening campaigns to identify potential hits for diseases like cancer, and microbial infections . The 1,8-naphthyridine scaffold is present in compounds with various documented biological activities, making derivatives a focus for developing new therapeutic agents . The bromophenyl group offers a versatile handle for further synthetic modification via cross-coupling reactions, allowing for the creation of an extensive library of analogs for structure-activity relationship (SAR) studies . This product is intended for use in laboratory research and development. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, following their institution's safety protocols for chemical substances.

Properties

IUPAC Name

[4-(3-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4OS/c1-13-5-6-16-18(24-15-4-2-3-14(21)11-15)17(12-22-19(16)23-13)20(26)25-7-9-27-10-8-25/h2-6,11-12H,7-10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMKJEIAIMVLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Br)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthyridine ring.

    Introduction of the Bromophenyl Group: This can be achieved through a bromination reaction using bromine or a brominating agent.

    Attachment of the Thiomorpholine-4-carbonyl Group: This step involves the reaction of the naphthyridine core with thiomorpholine-4-carbonyl chloride in the presence of a base.

    Final Amine Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

    Coupling: Palladium catalysts, boronic acids, and other coupling partners.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(3-bromophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It may have potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The bromophenyl group and the naphthyridine core may interact with enzymes or receptors, leading to modulation of biological pathways. The thiomorpholine-4-carbonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
Target Compound C22H22BrN4OS 473.4 3-bromophenyl, thiomorpholine-4-carbonyl High steric bulk, moderate lipophilicity
N-(3,5-dimethoxyphenyl) analog C22H24N4O3S 424.5 3,5-dimethoxyphenyl, thiomorpholine-4-carbonyl Increased electron-donating effects
3-(2-ethylpiperidine) analog C23H25FN4O 392.5 3-fluorophenyl, 2-ethylpiperidine-1-carbonyl Reduced steric bulk, fluorine substitution
Pyrido[4,3-d]pyrimidin-4-amine analog C13H8BrFN4 319.1 3-bromophenyl, 7-fluoro, pyrido-pyrimidine core Smaller core, higher polarity

Key Observations:

  • Thiomorpholine vs. Piperidine/Morpholine: The thiomorpholine group in the target compound and its dimethoxyphenyl analog introduces sulfur, which may enhance hydrophobic interactions and metabolic stability compared to oxygen-containing morpholine or alkyl-substituted piperidine derivatives .
  • Bromophenyl vs. Methoxyphenyl/Fluorophenyl: The 3-bromophenyl group in the target compound provides greater steric bulk and electron-withdrawing effects compared to the 3,5-dimethoxyphenyl group (electron-donating) in and the smaller 3-fluorophenyl group in . Bromine’s polarizability could improve binding to aromatic residues in target proteins.

Biological Activity

N-(3-bromophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest due to its potential biological activities and therapeutic applications. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from 1,8-naphthyridine derivatives. The compound's synthesis has been documented, showcasing various methods such as refluxing with specific reagents and purification techniques like column chromatography .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis. For instance, in vitro assays demonstrated that the compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins while inhibiting anti-apoptotic factors .

Enzyme Inhibition

This compound also exhibits enzyme inhibitory activity. It has been identified as a potent inhibitor of certain kinases involved in cancer progression. In particular, it has shown efficacy against protein kinases that are critical for tumor growth and metastasis. The compound's structure allows it to interact effectively with the ATP-binding site of these enzymes, leading to reduced enzymatic activity and subsequent tumor growth inhibition .

Case Studies

  • Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment .
  • In Vivo Models : Animal models treated with this compound displayed significant tumor regression compared to control groups. The compound was administered via intraperitoneal injection, and tumor size was measured over a period of weeks .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits protein kinases involved in tumor growth
In Vivo EfficacySignificant tumor regression in animal models

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